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  • Product: (3-Ethoxypyridin-4-yl)boronic acid
  • CAS: 1310384-04-3

Core Science & Biosynthesis

Foundational

The Application Scientist's Guide to (3-Ethoxypyridin-4-yl)boronic Acid: Properties, Mechanistic Insights, and Cross-Coupling Workflows

Executive Summary & Field Perspective As a Senior Application Scientist overseeing both discovery chemistry and process scale-up, I frequently encounter the unique challenges posed by heteroaryl boronic acids. (3-Ethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Field Perspective

As a Senior Application Scientist overseeing both discovery chemistry and process scale-up, I frequently encounter the unique challenges posed by heteroaryl boronic acids. (3-Ethoxypyridin-4-yl)boronic acid (CAS: 1310384-04-3) is a highly specialized, privileged building block utilized extensively in modern drug discovery to install the 3-ethoxypyridin-4-yl pharmacophore.

This whitepaper synthesizes technical accuracy with field-proven insights, moving beyond basic datasheets to explain the causality behind its reactivity. By understanding the electronic and steric influence of the ethoxy substitution, we can design self-validating Suzuki-Miyaura cross-coupling protocols that prevent common pitfalls like catalyst poisoning and protodeboronation.

Physicochemical Properties & Structural Causality

Understanding the physical and chemical properties of (3-ethoxypyridin-4-yl)boronic acid is critical for predicting its behavior in complex catalytic cycles.

Table 1: Core Physicochemical Properties & Mechanistic Implications

PropertyValue / DescriptionMechanistic Implication
CAS Number 1310384-04-3Standard registry identifier ().
Molecular Formula C7H10BNO3Defines stoichiometry for precise reaction scaling.
Molecular Weight 166.97 g/mol Used for exact molar equivalent calculations.
Physical State Solid (Powder)Requires adequate dissolution time in biphasic mixtures.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation and protodeboronation ().

Causality of the 3-Ethoxy Substitution: The ethoxy group at the C3 position serves dual purposes. In rational drug design, it acts as a hydrogen bond acceptor and modulates the lipophilicity of the resulting molecule, which is crucial for binding in hydrophobic pockets of target proteins. Chemically, the electron-donating nature of the ethoxy group increases the electron density of the pyridine ring. While this can enhance the rate of transmetalation during cross-coupling, it also makes the C-B bond slightly more susceptible to protodeboronation. Furthermore, the steric bulk of the ethoxy group partially shields the adjacent C4-boronic acid, influencing the coordination geometry during the transmetalation step with palladium or nickel complexes.

Mechanistic Insights into Suzuki-Miyaura Cross-Coupling

Heteroaryl boronic acids, particularly pyridinyl derivatives, are notoriously challenging substrates. The pyridine nitrogen has a strong tendency to coordinate with the metal center (Pd or Ni), leading to catalyst poisoning and stalled reactions (1)[1]. To overcome this, process chemists employ specific ligand systems or biphasic solvent systems to sequester the boronic acid as a reactive boronate in the aqueous phase, minimizing off-target metal coordination (2)[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide (Ar-X) BaseEx Base Exchange Pd(II)(Ar)(OH) OxAdd->BaseEx Base (OH-/CO3 2-) TransMet Transmetalation Coordination of Boronate BaseEx->TransMet (3-ethoxypyridin-4-yl) boronic acid RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Borate Byproduct RedElim->Pd0 Target Biaryl

Catalytic cycle of Suzuki-Miyaura cross-coupling with (3-ethoxypyridin-4-yl)boronic acid.

Validated Experimental Protocol: Biphasic Suzuki-Miyaura Coupling

To ensure a self-validating and robust reaction, the following protocol utilizes a biphasic system (e.g., 2-MeTHF/Water). This approach is proven to mitigate catalyst poisoning by controlling the speciation and phase distribution of the boronic acid, ensuring the pyridine nitrogen remains sequestered away from the organic-soluble catalyst (2)[2].

Step-by-Step Methodology:

  • System Preparation & Degassing: Charge a reaction vessel with 2-methyltetrahydrofuran (2-MeTHF) and water (3:1 v/v). Degas the solvent mixture by sparging with nitrogen for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and (3-ethoxypyridin-4-yl)boronic acid (1.3 equiv).

    • Causality: The slight excess of boronic acid compensates for any minor protodeboronation that inherently occurs at elevated temperatures.

  • Base Introduction: Add K2CO3 (2.5 equiv) as a pre-dissolved aqueous solution.

    • Causality: The base deprotonates the boronic acid, converting it into the highly reactive, water-soluble boronate species. This phase separation keeps the bulk of the pyridine nitrogen away from the organic phase until the transmetalation event at the interface.

  • Catalyst Addition: Introduce the catalyst, such as Pd(dppf)Cl2 or a tailored Ni-complex (1)[1] (2-5 mol%), under a strict nitrogen atmosphere.

  • Heating & Self-Validating In-Process Control (IPC): Heat the reaction to 75°C. Monitor the reaction using benchtop NMR or HPLC.

    • Self-Validation: The system validates its own completion. Do not quench the reaction until the aryl halide is confirmed to be <1% by IPC. If conversion stalls, the system dictates a spike with an additional 0.5 equiv of boronic acid and 1 mol% catalyst.

  • Workup: Cool to room temperature, separate the aqueous phase, and wash the organic layer with brine. Dry over Na2SO4, filter, and concentrate for subsequent chromatographic purification.

Workflow Step1 1. Reagent Preparation Degas Solvents (2-MeTHF/H2O) Step2 2. Substrate Addition Add Boronic Acid & Aryl Halide Step1->Step2 Step3 3. Base Addition Add K2CO3 (Aqueous) Step2->Step3 Step4 4. Catalyst Introduction Add Pd/Ni Catalyst under N2 Step3->Step4 Step5 5. Reaction Monitoring Biphasic Benchtop NMR / HPLC Step4->Step5 Step6 6. Workup & Purification Phase Separation & Chromatography Step5->Step6

Standard biphasic experimental workflow for heteroaryl Suzuki-Miyaura cross-coupling.

Applications in Advanced Drug Discovery

The 3-ethoxypyridin-4-yl motif is a privileged structure in medicinal chemistry, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

  • PDE1 Inhibitors: The motif has been successfully integrated into 1H-pyrazolo[4,3-b]pyridine derivatives targeting Phosphodiesterase 1 (PDE1). These inhibitors are under investigation for the treatment of neurodegenerative and psychiatric disorders, where the ethoxy group provides essential steric and electronic interactions within the enzyme's active site (3)[3].

  • Bromodomain Inhibitors: In the development of epigenetic modulators, specifically BET family bromodomain inhibitors, the 3-ethoxypyridin-4-yl group is used to selectively target Binding Domain 1 (BD1). This interaction is critical for displacing acetylated lysine residues, thereby modulating gene transcription associated with oncology and inflammatory pathways (4)[4].

References

  • Title: CAS 1310384-04-3 | (3-Ethoxypyridin-4-yl)boronic acid,≥95 ... Source: howeipharm.com URL:

  • [1] Title: Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: ACS Catalysis URL:

  • [2] Title: Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR Source: Magritek URL:

  • [3] Title: WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: Google Patents URL:

  • [4] Title: US20160016966A1 - Furopyridines as bromodomain inhibitors Source: Google Patents URL:

Sources

Exploratory

A Technical Guide to the Solubility Profile of (3-ethoxypyridin-4-yl)boronic Acid in Organic Solvents

Abstract This in-depth technical guide provides a comprehensive overview of the solubility profile of (3-ethoxypyridin-4-yl)boronic acid in organic solvents, a critical parameter for its application in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility profile of (3-ethoxypyridin-4-yl)boronic acid in organic solvents, a critical parameter for its application in pharmaceutical and synthetic chemistry. While specific experimental data for this compound is not publicly available, this guide synthesizes information from analogous pyridinyl and phenylboronic acids to predict its behavior and outlines robust methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental determination and interpretation of solubility data for this important class of molecules.

Introduction: The Significance of (3-ethoxypyridin-4-yl)boronic Acid and Its Solubility

(3-ethoxypyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Like other boronic acids, its utility as a synthetic building block, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established.[1][2] The pyridine and ethoxy functionalities introduce specific electronic and steric properties that can modulate reactivity and physicochemical characteristics, making it a valuable synthon for the creation of complex molecules.[3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a fundamental property that dictates its utility throughout the drug development lifecycle.[4][5] From reaction kinetics in process chemistry to the formulation of the final drug product, understanding and controlling solubility is paramount. A comprehensive solubility profile enables:

  • Optimization of Reaction Conditions: Selecting the appropriate solvent can significantly impact reaction rates, yields, and impurity profiles.[6]

  • Development of Purification Strategies: Crystallization and chromatographic separations are highly dependent on differential solubility.

  • Formulation Design: For APIs, solubility in various excipients and solvent systems is a key determinant of bioavailability and the feasibility of different dosage forms.[7][8]

This guide will delve into the factors governing the solubility of (3-ethoxypyridin-4-yl)boronic acid, provide detailed experimental protocols for its determination, and present anticipated solubility trends in a range of common organic solvents.

Physicochemical Properties Influencing Solubility

The solubility of (3-ethoxypyridin-4-yl)boronic acid is governed by a combination of its intrinsic molecular properties and its interactions with the solvent.

2.1. Molecular Structure and Polarity

The structure of (3-ethoxypyridin-4-yl)boronic acid, featuring a polar pyridine ring, a moderately polar ethoxy group, and a highly polar boronic acid moiety, suggests a complex solubility profile. The presence of both hydrogen bond donors (-OH groups) and acceptors (pyridine nitrogen, oxygen atoms) allows for a variety of interactions with different solvents.[9] The overall polarity of the molecule will dictate its preference for polar or non-polar solvents.

2.2. pKa and Ionization State

Boronic acids are Lewis acids with pKa values typically in the range of 4-10.[1] The pKa can be influenced by substituents on the aromatic ring.[10] The pyridine nitrogen in (3-ethoxypyridin-4-yl)boronic acid also has a distinct pKa. The ionization state of the molecule, which is dependent on the solvent's properties, will significantly affect its solubility.

2.3. Intermolecular Forces and Crystal Lattice Energy

In the solid state, (3-ethoxypyridin-4-yl)boronic acid molecules are held together by a network of intermolecular forces, including hydrogen bonding and van der Waals interactions. The energy required to overcome these forces, known as the crystal lattice energy, is a key factor in the dissolution process. Solvents that can effectively disrupt this crystal lattice and solvate the individual molecules will exhibit higher solubilizing capacity.

2.4. Boroxine Formation: A Key Consideration

A critical aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[11][12] This equilibrium between the monomeric boronic acid and the trimeric boroxine is influenced by the solvent, temperature, and the presence of water.[13][14] Boroxine formation can significantly impact solubility, as the physicochemical properties of the boroxine differ from the parent boronic acid.[9] The presence of electron-donating groups, such as the ethoxy group, can support the formation of boroxine.[11]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3 R-B(OH)2 3 x (3-ethoxypyridin-4-yl)boronic acid Boroxine (RBO)3 3 R-B(OH)2->Boroxine Dehydration / Hydrolysis Water 3 x H2O

Caption: Equilibrium between boronic acid monomers and their corresponding boroxine trimer.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust and well-validated experimental methods. The choice of method often depends on the required throughput, accuracy, and the properties of the compound.[15]

3.1. Gravimetric Method: The Gold Standard

The gravimetric method is a fundamental and highly accurate technique for determining thermodynamic solubility.[16][17][18] It relies on the direct measurement of mass and is considered a definitive method.[19]

Experimental Protocol: Gravimetric Solubility Determination

  • Preparation of a Saturated Solution:

    • Add an excess amount of (3-ethoxypyridin-4-yl)boronic acid to a known volume of the desired organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) may be necessary.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

    • The mass of the dissolved solid is the final weight minus the initial weight of the dish.

  • Calculation:

    • Solubility is typically expressed as mg/mL or g/L.

Gravimetric_Workflow start Start saturate Prepare Saturated Solution (Excess Solute in Solvent) start->saturate equilibrate Equilibrate (Constant Temperature & Agitation) saturate->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate aliquot Take Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Dry Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

3.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for solubility determination, especially for compounds with a chromophore, offering high sensitivity and the ability to detect impurities.[20][21][22]

Experimental Protocol: HPLC-Based Solubility Determination

  • Preparation of Saturated Solution: Follow the same procedure as for the gravimetric method.

  • Phase Separation and Dilution:

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions of (3-ethoxypyridin-4-yl)boronic acid of known concentrations in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample solution onto the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.3. UV-Vis Spectrophotometry

For rapid screening, UV-Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and does not interfere with the solvent's absorbance.[23][24][25]

Experimental Protocol: UV-Vis Based Solubility Determination

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of (3-ethoxypyridin-4-yl)boronic acid in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Analysis:

    • Prepare a saturated solution and separate the phases as described previously.

    • Dilute the supernatant to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration from the calibration curve and account for the dilution.

Predicted Solubility Profile of (3-ethoxypyridin-4-yl)boronic Acid

Based on the known solubility of phenylboronic acid and its derivatives, as well as other pyridinylboronic acids, we can predict the solubility of (3-ethoxypyridin-4-yl)boronic acid in various organic solvents.[6][9]

Table 1: Predicted Qualitative Solubility of (3-ethoxypyridin-4-yl)boronic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl groups of the boronic acid and the pyridine nitrogen can form strong hydrogen bonds with the alcohol solvents.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to ModerateThese solvents are effective hydrogen bond acceptors and have high dielectric constants, which can solvate the polar functional groups of the molecule.[26]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateEthers can act as hydrogen bond acceptors, leading to moderate solubility. Phenylboronic acid shows good solubility in ethers.[6]
Ketones Acetone, 2-ButanoneModerateSimilar to ethers, ketones can act as hydrogen bond acceptors. Phenylboronic acid has been shown to be soluble in acetone.[6]
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to LowThese solvents are less polar and cannot engage in hydrogen bonding as effectively. However, some boronic acids show moderate solubility in chloroform.[6]
Aromatic Hydrocarbons Toluene, XyleneLowThese are non-polar solvents and are not expected to effectively solvate the polar (3-ethoxypyridin-4-yl)boronic acid molecule.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThese non-polar solvents are poor solvents for polar compounds. Hydrocarbons are often used to precipitate boronic acids during purification.[6]

4.1. The Role of Solvent Polarity and Hydrogen Bonding

A positive correlation between solubility and solvent polarity is generally expected for boronic acids.[6] Solvents with a high dielectric constant and the ability to act as hydrogen bond donors or acceptors will be most effective at solvating (3-ethoxypyridin-4-yl)boronic acid.[26] The strength of boronic acid-diol binding has been shown to be influenced by the solvent's hydrogen bond accepting ability.[26]

4.2. Temperature Effects

The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with increasing temperature.[20] This relationship can be quantified to determine the thermodynamics of dissolution. However, it is important to consider the thermal stability of the boronic acid, as elevated temperatures can promote boroxine formation.[14]

Causality Behind Experimental Choices and Self-Validating Protocols

5.1. Ensuring Equilibrium in Solubility Measurements

A common pitfall in solubility determination is the failure to reach thermodynamic equilibrium. To ensure the measured solubility is accurate, it is crucial to:

  • Use an excess of solid: This ensures that the solution is truly saturated.

  • Allow sufficient equilibration time: The time required to reach equilibrium can vary depending on the compound and solvent. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that it has reached a plateau.[16]

  • Control temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[16]

5.2. Method Validation

Any analytical method used for solubility determination (e.g., HPLC, UV-Vis) must be properly validated to ensure the accuracy and reliability of the data. Key validation parameters include:

  • Linearity and Range: The method should demonstrate a linear response over the range of concentrations being measured.[27]

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility of measurements) should be within acceptable limits.[27]

  • Specificity: The method should be able to quantify the analyte of interest without interference from impurities or degradants.[15]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (3-ethoxypyridin-4-yl)boronic acid in organic solvents. While predictive in nature due to the absence of specific experimental data, the principles and methodologies outlined herein are based on well-established science for analogous compounds. For any drug development or process chemistry application, the empirical determination of this crucial parameter is strongly recommended.

Future work should focus on the experimental determination of the solubility of (3-ethoxypyridin-4-yl)boronic acid in a diverse range of organic solvents at various temperatures. Investigating the equilibrium between the monomer and its boroxine in different solvent systems would also provide valuable insights into its solution-state behavior. This data will be invaluable for the rational design of synthetic routes, purification protocols, and ultimately, the development of effective formulations.

References

  • Determination of Solubility by Gravimetric Method. 16

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. link

  • Boronic Acids and Derivatives - Amerigo Scientific. link

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. link

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences. link

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion. link

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. link

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. link

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Letters. link

  • Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. link

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. link

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. link

  • Gravimetric Analysis - Wired Chemist. link

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. link

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). European Journal of Pharmaceutical Sciences. link

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. link

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. link

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. link

  • Solvent Effects in Boronic Acid-Diol Binding. PubMed. link

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. link

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. link

  • Gravimetric Analysis in Chemistry. Scribd. link

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. link

  • PYRIDINE-4-BORONIC ACID. INDOFINE Chemical Company. link

  • Pyridine-4-boronic acid. Ambeed. link

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. link

  • 3-pyridylboronic acid. Organic Syntheses. link

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. link

  • API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich. link

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. link

  • 7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. link

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. link

  • Gravimetric Analysis General Guide. MSE Supplies. link

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. link

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. link

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. link

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. link

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. link

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Molecules. link

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Foundational

(3-Ethoxypyridin-4-yl)boronic Acid: Physicochemical Profiling and Synthetic Applications in Drug Discovery

As a Senior Application Scientist, navigating the complexities of modern drug discovery requires an intimate understanding of the building blocks we employ. Heteroaryl boronic acids are foundational to modular chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of modern drug discovery requires an intimate understanding of the building blocks we employ. Heteroaryl boronic acids are foundational to modular chemical synthesis, yet they present unique physicochemical and reactivity challenges. This technical guide provides an in-depth analysis of (3-ethoxypyridin-4-yl)boronic acid (CAS: 1310384-04-3) , detailing its structural causality, exact mass profiling for high-resolution mass spectrometry (HRMS), and field-proven protocols for its application in advanced cross-coupling methodologies.

Physicochemical Profiling & Mass Spectrometry

Before deploying any reagent in a high-throughput or scale-up environment, establishing a rigorous analytical profile is mandatory. The physicochemical properties of (3-ethoxypyridin-4-yl)boronic acid dictate both its storage requirements and its behavior in biphasic reaction systems.

Quantitative Data Summary
PropertyValue
Chemical Name (3-Ethoxypyridin-4-yl)boronic acid
CAS Registry Number 1310384-04-3
Molecular Formula C₇H₁₀BNO₃
Molecular Weight 166.97 g/mol
Exact Mass (Monoisotopic) 167.0754 Da
Appearance Solid (typically white to off-white powder)
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Data supported by standard chemical repository metrics ( [1]).

Causality in Mass Spectrometry: Exact Mass vs. Molecular Weight

In synthetic validation and pharmacokinetic profiling, relying on the average molecular weight (166.97 g/mol ) is insufficient. High-Resolution Mass Spectrometry (HRMS) requires the exact mass (monoisotopic mass) to determine elemental composition with sub-ppm mass accuracy.

For (3-ethoxypyridin-4-yl)boronic acid, the exact mass is calculated using the most abundant stable isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O). The calculation (84.0000 + 10.0783 + 11.0093 + 14.0031 + 47.9847) yields 167.0754 Da . Utilizing this exact mass in LC-MS/HRMS workflows allows scientists to easily distinguish the target compound or its coupled derivatives from isobaric interferences, ensuring absolute chemoselectivity during reaction monitoring.

Structural Reactivity & The Protodeboronation Challenge

Heteroaryl boronic acids, particularly electron-deficient pyridyl systems, are notoriously susceptible to protodeboronation —the hydrolytic cleavage of the carbon-boron bond ( [2]).

The Causality of the Substitution Pattern: The ethoxy group at the C3 position is not merely a structural placeholder; it actively modulates the reactivity of the C4-boronic acid.

  • Electronic Effect: The pyridine nitrogen withdraws electron density from the ring, making the boronic acid less nucleophilic. However, the C3-ethoxy group donates electron density via resonance, partially offsetting the electron deficiency and enhancing the rate of transmetalation.

  • Steric Shielding: The steric bulk of the ethoxy group provides a kinetic shield to the adjacent boronic acid moiety, mitigating the rate of hydrolytic protodeboronation compared to an unsubstituted pyridin-4-ylboronic acid.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

To successfully couple (3-ethoxypyridin-4-yl)boronic acid without succumbing to protodeboronation, the reaction must be kinetically tuned. The following protocol utilizes a biphasic system where water is strictly required to generate the highly reactive hydroxypalladium(II) intermediate, which undergoes transmetalation significantly faster than the corresponding halopalladium species.

Step-by-Step Methodology

Objective: Pd-catalyzed cross-coupling of (3-ethoxypyridin-4-yl)boronic acid with an aryl/heteroaryl halide. Reagents: (3-ethoxypyridin-4-yl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

  • Step 1: Reagent Assembly & Degassing

    • Action: Charge a Schlenk flask with the aryl halide, (3-ethoxypyridin-4-yl)boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the suspension with Argon for 15 minutes.

    • Causality & Validation: Oxygen acts as an irreversible poison to the active Pd(0) species, leading to catalyst deactivation via peroxo complex formation. Visual validation of degassing is the cessation of dissolved gas bubbling; failure to degas will result in the immediate precipitation of inactive "Palladium black."

  • Step 2: Catalyst Addition & Reaction Initiation

    • Action: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the flask and heat to 90 °C.

    • Causality: Adding the Pd catalyst after initial degassing prevents premature oxidation of the phosphine ligands.

  • Step 3: Analytical Reaction Monitoring

    • Action: At 2 hours, sample the organic layer for LC-MS analysis.

    • Causality & Validation: The reaction is self-validating through mass spectrometry. The disappearance of the aryl halide isotopic pattern and the emergence of the product exact mass (M+H) confirms successful transmetalation and reductive elimination.

  • Step 4: Quenching & Phase Separation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate for flash chromatography.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII Base Base Exchange (OH- / CO3--) PdII->Base PdII_Base Ar-Pd-OR Base->PdII_Base Trans Transmetalation with (3-ethoxypyridin-4-yl)B(OH)2 PdII_Base->Trans PdII_Trans Ar-Pd-(3-ethoxypyridin-4-yl) Trans->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar-(3-ethoxypyridin-4-yl) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with heteroaryl boronic acids.

Application in Drug Discovery: Targeting PDE1

The unique physicochemical properties of the 3-ethoxypyridin-4-yl moiety make it a highly valuable pharmacophore. A prominent example of its utility is found in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, which act as potent Phosphodiesterase 1 (PDE1) inhibitors ( [3]).

Mechanistic Rationale in Drug Design: PDE1 enzymes are critical regulators of intracellular cAMP and cGMP signaling. Inhibiting PDE1 has shown therapeutic promise for neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. When (3-ethoxypyridin-4-yl)boronic acid is coupled to the core scaffold, it serves a dual purpose:

  • The ethoxy group enhances the lipophilicity (LogP) of the molecule, which is a critical parameter for improving Blood-Brain Barrier (BBB) penetration.

  • The pyridine nitrogen serves as a highly directional hydrogen-bond acceptor, anchoring the molecule within the target enzyme's binding pocket.

G BB Building Block (3-ethoxypyridin-4-yl)boronic acid Coupling Pd-Catalyzed Cross-Coupling BB->Coupling Scaffold 1H-pyrazolo[4,3-b]pyridine Derivative Synthesis Coupling->Scaffold Purification Purification & Characterization (Prep-HPLC, NMR, HRMS) Scaffold->Purification Assay In Vitro PDE1 Inhibition Assay Purification->Assay Lead Lead Optimization for Neurodegenerative Diseases Assay->Lead

Drug discovery workflow utilizing (3-ethoxypyridin-4-yl)boronic acid for PDE1 inhibitors.

References

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: National Institutes of Health (PMC) URL:[Link]

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
Exploratory

Ionization Dynamics and pKa Profiling of (3-Ethoxypyridin-4-yl)boronic Acid: A Technical Guide

Executive Summary (3-ethoxypyridin-4-yl)boronic acid is a highly functionalized heterocyclic building block with critical applications in Suzuki-Miyaura cross-coupling, diol sensing, and rational drug design. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-ethoxypyridin-4-yl)boronic acid is a highly functionalized heterocyclic building block with critical applications in Suzuki-Miyaura cross-coupling, diol sensing, and rational drug design. Understanding its ionization states (pKa) is paramount for optimizing reaction conditions, predicting pharmacokinetic behavior, and modeling receptor binding. This whitepaper elucidates the electronic properties, theoretical pKa values, and robust experimental protocols required to characterize the ionization states of this compound.

Structural and Electronic Properties

The molecule features a pyridine core substituted with a boronic acid moiety at the C4 position and an ethoxy group at the C3 position. The ionization profile is governed by two distinct functional groups:

  • Pyridine Nitrogen: Acts as a Brønsted base, accepting a proton to form a cationic pyridinium species.

  • Boronic Acid (-B(OH)₂): Acts as a Lewis acid. Instead of donating a proton, the electron-deficient boron atom (sp² hybridized) accepts a hydroxide ion (OH⁻) from water to form a tetrahedral boronate anion [-B(OH)₃]⁻ .

  • 3-Ethoxy Substituent: Exerts a dual electronic effect. Inductively (-I), the electronegative oxygen withdraws electron density. Through resonance (+M), the lone pairs on the oxygen donate electron density into the aromatic ring.

Ionization States and pKa Values

Because exact empirical literature values for this specific derivative are highly specialized, we must derive its predicted pKa values through rigorous structure-activity relationship (SAR) principles, anchoring our estimates against well-documented parent compounds like 4-pyridineboronic acid and 3-ethoxypyridine .

Quantitative pKa Estimation

Table 1: Physicochemical Properties and Substituent Effects

Functional GroupParent Compound pKaEstimated pKa in TargetElectronic & Structural Justification
Pyridinium N (pKa₁) 5.20 (Pyridine)~3.5 - 3.9 The C4-boronic acid is electron-withdrawing (-I), lowering basicity (4-PyBA pKa₁ = 3.85). The C3-ethoxy group is meta to the nitrogen; its +M resonance is ineffective here, leaving its -I inductive effect to further suppress the pKa .
Boronic Acid (pKa₂) 8.80 (Phenylboronic acid)~8.2 - 8.5 The electron-deficient pyridine ring increases boron's Lewis acidity (4-PyBA pKa₂ = 7.83). However, the ortho-ethoxy group's +M effect donates electron density into boron's empty p-orbital, decreasing Lewis acidity and raising the pKa .
Speciation Pathway

Speciation A Cationic State (pH < 3.5) Pyridinium-Boronic Acid [+1 charge] B Neutral State (pH 4.0 - 8.0) Pyridine-Boronic Acid [0 charge] A->B -H+ (pKa1 ~3.8) B->A +H+ C Anionic State (pH > 8.5) Pyridine-Boronate [-1 charge] B->C +OH- (pKa2 ~8.3) C->B -OH-

Figure 1: pH-dependent ionization pathway and speciation states of (3-ethoxypyridin-4-yl)boronic acid.

Experimental Methodologies for pKa Determination

To empirically validate these theoretical values, rigorous analytical protocols must be employed.

Table 2: Comparison of Analytical Methods

MethodPrinciple of ActionAdvantagesLimitations
Potentiometry Tracks bulk pH changes vs. titrant volume.High precision; gold standard for aqueous pKa.Requires high sample purity and strict CO₂ exclusion.
¹¹B / ¹H NMR Tracks chemical shift (δ) changes vs. pH.Identifies exact site of ionization; reveals tautomers.Lower sensitivity; requires D₂O/solvent suppression.
UV-Vis Tracks absorbance changes of the chromophore.High sensitivity; requires minimal sample volume.Only works if ionization alters the conjugated system.
Protocol 1: High-Precision Potentiometric Titration

Expertise & Causality: This protocol utilizes a closed-loop system with inert gas purging to eliminate carbonic acid artifacts, and a constant ionic strength background to ensure thermodynamic constants are accurately derived.

  • Sample Preparation: Dissolve 2.0 mmol of (3-ethoxypyridin-4-yl)boronic acid in 50 mL of 0.1 M NaCl solution.

    • Causality: The 0.1 M NaCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • System Purging: Seal the titration vessel and purge continuously with high-purity Nitrogen (N₂) gas for 15 minutes prior to and during the experiment.

    • Causality: Prevents atmospheric CO₂ from dissolving into the aqueous solution, which would form carbonic acid and artificially lower the pH readings.

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) and perform a Gran's plot standardization using 0.1 M HCl and 0.1 M NaOH.

  • Titration Execution: Titrate the sample with standardized 0.1 M NaOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within a drift of <0.1 mV/min before the next addition.

  • Data Analysis: Export the Volume vs. pH data. Utilize non-linear regression software (e.g., HYPERQUAD) to fit the data to a diprotic acid model, extracting pKa₁ and pKa₂.

Workflow N1 1. Sample Prep 0.005 M analyte in 0.1 M NaCl N2 2. Calibration Standardize glass electrode N1->N2 N3 3. Titration Add 0.1 M NaOH under N2 N2->N3 N4 4. Acquisition Record pH vs. Volume N3->N4 N5 5. Regression Fit data to extract pKa N4->N5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol 2: ¹¹B NMR Titration for Boronic Acid Speciation

Expertise & Causality: While potentiometry measures bulk proton exchange, ¹¹B NMR directly observes the boron nucleus's transition from trigonal planar (sp²) to tetrahedral (sp³), unequivocally confirming pKa₂ independent of the nitrogen's protonation state.

  • Buffer Preparation: Prepare a series of 0.1 M phosphate/acetate buffers ranging from pH 2.0 to 11.0 in 10% D₂O / 90% H₂O.

  • Sample Loading: Dissolve the compound to a final concentration of 5 mM in each buffer.

  • Data Acquisition: Acquire ¹¹B NMR spectra at 298 K.

    • Causality: The neutral boronic acid (sp²) typically resonates around ~30 ppm as a broad peak due to quadrupolar relaxation. Upon ionization to the tetrahedral boronate (sp³), the peak shifts upfield to ~5 ppm and sharpens significantly.

  • Curve Fitting: Plot the observed chemical shift (δ_obs) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the exact pKa₂.

Impact on Drug Development and Synthetic Applications

  • Pharmacokinetics & ECCS Framework: The ionization state dictates the lipophilicity (log D) of the molecule. At physiological pH (7.4), (3-ethoxypyridin-4-yl)boronic acid exists predominantly in its neutral state, which is optimal for passive membrane permeability. This aligns closely with the Extended Clearance Classification System (ECCS) for predicting hepatic versus renal clearance mechanisms in early drug discovery .

  • Suzuki-Miyaura Cross-Coupling: The pKa of the boronic acid dictates the base required for transmetalation. Because the predicted pKa₂ is ~8.3, mild bases like Na₂CO₃ or K₃PO₄ are sufficient to generate the active boronate species required for the catalytic cycle .

  • Diol Sensing: Boronic acids form reversible covalent complexes with cis-diols (e.g., sugars). The 3-ethoxy group's steric and electronic effects modulate the binding affinity (Ka). Lowering the pKa of the boronic acid generally increases its affinity for diols at neutral pH, making this derivative a compelling candidate for biological sensor design .

References

  • The Royal Society of Chemistry. "Tautomeric equilibria and binding selectivity of pyridineboronic acids." RSC Advances / Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. "Boronic acid." Wikimedia Foundation. Available at:[Link]

  • LookChem. "Pyridine-4-boronic acid (CAS 1692-15-5) & 3-Hydroxypyridine (CAS 109-00-2) Properties." LookChem Chemical Database. Available at: [Link]

  • American Chemical Society. "Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis." Journal of Medicinal Chemistry. Available at: [Link]

Foundational

(3-ethoxypyridin-4-yl)boronic acid safety data sheet (SDS) and handling hazards

An In-Depth Technical Guide to the Safe Handling of (3-ethoxypyridin-4-yl)boronic acid Introduction (3-ethoxypyridin-4-yl)boronic acid (CAS No: 1310384-04-3; Molecular Formula: C7H10BNO3) is a heterocyclic organoboron co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of (3-ethoxypyridin-4-yl)boronic acid

Introduction

(3-ethoxypyridin-4-yl)boronic acid (CAS No: 1310384-04-3; Molecular Formula: C7H10BNO3) is a heterocyclic organoboron compound that has become an invaluable building block for researchers in medicinal chemistry and materials science.[1] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[2] However, the unique chemical nature of boronic acids necessitates a thorough understanding of their handling requirements to ensure both experimental success and laboratory safety.[3]

Boronic acids are trivalent boron compounds characterized by a C-B bond and two hydroxyl groups. The boron atom is sp2-hybridized, leaving it with a vacant p-orbital, which imparts Lewis acidic properties.[4] This electron deficiency is central to both their reactivity and their potential hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical principles necessary for the effective and safe use of (3-ethoxypyridin-4-yl)boronic acid in a professional research environment.

Section 1: Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for (3-ethoxypyridin-4-yl)boronic acid is not always provided by all suppliers, its hazard profile can be reliably inferred from the well-documented risks associated with the boronic acid class and closely related structural analogs.[5][6] Boronic acids are generally classified as irritants and can be harmful if ingested or inhaled.[7]

The primary health hazards are summarized below:

Hazard ClassGHS Hazard CodeDescription & Causality
Acute Toxicity, Oral H302Harmful if swallowed. The Lewis acidic nature of the boron center can lead to interactions with biological nucleophiles, causing systemic upset.
Skin Corrosion/Irritation H315Causes skin irritation. Prolonged contact can lead to redness, itching, and dermatitis due to local irritation.[6][8]
Serious Eye Damage/Irritation H319Causes serious eye irritation. Direct contact with the eyes can result in significant irritation, redness, and discomfort.[6][9]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation. Inhalation of the dust can irritate the mucous membranes and respiratory tract.[6][7]

It is imperative to treat all boronic acids, including (3-ethoxypyridin-4-yl)boronic acid, with the recognition that they may possess unknown hazards.[5]

Section 2: The Chemistry of Boronic Acid Stability and Degradation

The efficacy of (3-ethoxypyridin-4-yl)boronic acid as a coupling partner is directly linked to its chemical stability. Boronic acids are susceptible to two primary degradation pathways that researchers must mitigate through proper handling and storage.

  • Dehydration to Boroxines: Boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. This process removes water and can alter the reactivity and stoichiometry of the reagent.

  • Oxidative Decomposition: The carbon-boron bond is susceptible to oxidation, which irreversibly converts the boronic acid to the corresponding alcohol (a phenol in the case of aryl boronic acids).[10] This is a significant issue as it consumes the active reagent, leading to failed or low-yielding reactions. This degradation is often accelerated by exposure to air and moisture.[10][11]

Because of these degradation pathways, meticulous storage and handling under anhydrous and inert conditions are not merely best practices—they are essential for experimental reproducibility.[11]

Boronic_Acid_Degradation cluster_dehydration Dehydration Pathway cluster_oxidation Oxidation Pathway BA (3-ethoxypyridin-4-yl)boronic acid (R-B(OH)2) Boroxine Boroxine (Cyclic Anhydride) BA->Boroxine 3x, -3 H2O Oxidation Oxidative Degradation BA->Oxidation Boroxine->BA +3 H2O (Reversible) H2O_out + 3 H2O Alcohol 3-ethoxy-4-hydroxypyridine (Phenol Derivative) Oxidation->Alcohol Irreversible Air Air (O2), Moisture Air->Oxidation

Caption: Primary degradation pathways for boronic acids.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of (3-ethoxypyridin-4-yl)boronic acid, a stringent handling protocol must be followed. All operations involving the solid material should be conducted within a certified chemical fume hood to minimize inhalation risk.[12]

Recommended Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles (EN 166).Protects against airborne dust particles and accidental splashes.[13]
Hand Protection Nitrile gloves (inspect before use).Prevents skin contact and irritation. Use proper removal technique to avoid contaminating skin.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for small-scale lab use in a fume hood. For large quantities or poor ventilation, a NIOSH/MSHA approved respirator may be necessary.The primary engineering control (fume hood) should provide sufficient protection from dust inhalation.[13]
Workflow for Weighing and Dispensing

Handling_Workflow start Start: Prepare Workspace ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood get_reagent 3. Retrieve Reagent from Storage (Keep container closed) fume_hood->get_reagent weigh 4. Tare Reaction Vessel get_reagent->weigh dispense 5. Dispense Solid Reagent (Avoid creating dust) weigh->dispense close 6. Tightly Close Reagent Bottle dispense->close cleanup 7. Clean Spatula & Weighing Area close->cleanup return_storage 8. Return Reagent to Proper Storage cleanup->return_storage dispose 9. Dispose of Contaminated Materials (e.g., weigh paper, gloves) return_storage->dispose end End: Wash Hands dispose->end

Caption: Safe handling workflow for boronic acid solids.

Section 4: Storage and Inert Atmosphere Techniques

To preserve the chemical integrity and reactivity of (3-ethoxypyridin-4-yl)boronic acid, proper storage is critical. The compound is a solid that should be stored in a cool, dry, and inert environment.[11]

Storage Recommendations:

  • Temperature: Store in a freezer at or below -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.[11]

  • Atmosphere: Store under an inert atmosphere such as Argon or Nitrogen.[11] This minimizes exposure to oxygen and moisture, preventing the degradation pathways described in Section 2.

  • Container: Keep the container tightly sealed at all times when not in use.[12]

For researchers performing sensitive reactions like Suzuki-Miyaura couplings, handling the reagent in a glovebox or using Schlenk line techniques to prepare solutions under an inert atmosphere is highly recommended to prevent degradation before use.

Section 5: Emergency Procedures and First Aid

In the event of accidental exposure or a spill, prompt and correct action is essential.

IncidentFirst Aid / Emergency Response Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical advice.[5][14]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell or if respiratory symptoms occur, call a POISON CENTER or doctor.[6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.
Spill Evacuate the area. Ensure adequate ventilation. Avoid dust formation. Wearing full PPE, sweep up the spilled solid material using an inert absorbent (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[12][13]

Always have the Safety Data Sheet available for emergency responders.[5]

Section 6: Disposal Considerations

Unused (3-ethoxypyridin-4-yl)boronic acid and contaminated materials should be treated as chemical waste.

  • Disposal: Dispose of contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[9][13]

  • Contaminated Packaging: Do not reuse empty containers. They should be handled as hazardous waste.[13]

Never wash large quantities of the material down the drain.[14]

Conclusion

(3-ethoxypyridin-4-yl)boronic acid is a powerful reagent for modern organic synthesis. Its effective use is intrinsically tied to a respect for its chemical properties and potential hazards. By implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can ensure a safe laboratory environment, preserve the reagent's integrity, and achieve reliable, reproducible experimental outcomes. The causality is clear: the Lewis acidic nature and susceptibility to degradation demand meticulous, anhydrous, and inert handling techniques.

References

  • Benchchem. Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid.
  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Chemazone. (3-ethoxypyridin-4-yl)boronic acid - 1310384-04-3.
  • BLD Pharmatech. BD01100497 Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 5). Phenylboronic acid Safety Data Sheet.
  • Sigma-Aldrich. Boronic Acids & Derivatives.
  • Sigma-Aldrich. (4-Methoxypyridin-3-yl)boronic acid hydrate | 1256355-26-6.
  • Sigma-Aldrich. (3-FLUORO-2-METHOXYPYRIDIN-4-YL)BORONIC ACID | 1598387-84-8.
  • MilliporeSigma. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0.
  • NextSDS. (2-ethoxy-3-fluoropyridin-4-yl)boronic acid — Chemical Substance Information.
  • Fisher Scientific. (2024, February 5). Methylboronic acid Safety Data Sheet.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • MilliporeSigma. (2025, November 6). (3-methoxyphenyl)boronic acid Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 11). Safety Data Sheet.
  • Fisher Scientific. Pyridine-4-boronic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 24). 2-Ethoxypyridine-3-boronic acid Safety Data Sheet.
  • PMC. Boronic acid with high oxidative stability and utility in biological contexts.
  • TCI Chemicals. (2025, October 16). 2-Ethoxy-4-fluorophenylboronic Acid Safety Data Sheet.
  • ResearchGate. (2026, February 5). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Featuring (3-ethoxypyridin-4-yl)boronic acid

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS) In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel molecular entities is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel molecular entities is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and enhanced selectivity.[1][3] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[4][5]

At the heart of modern medicinal chemistry are versatile building blocks that enable the construction of complex molecular architectures. (3-ethoxypyridin-4-yl)boronic acid is one such critical intermediate. Boronic acids are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in many pharmaceutical compounds.[6][7] The pyridine scaffold, decorated with an ethoxy group, offers specific steric and electronic properties, making it a valuable component in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The ability to fine-tune a molecule's potency, selectivity, and metabolic stability through structural modifications makes boronic acids like this essential for creating highly specific and effective drugs.[6]

This guide provides a detailed exploration of the principles and practical application of microwave-assisted synthesis, focusing on a robust protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (3-ethoxypyridin-4-yl)boronic acid.

The Rationale for Microwave Synthesis: Beyond a Faster Bunsen Burner

The advantages of microwave heating stem from its unique mechanism of energy transfer. Unlike conventional heating, which relies on slow conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to efficient and instantaneous heating.[2][3] This phenomenon, known as dielectric heating, arises from two primary mechanisms: dipolar polarization and ionic conduction.[4]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[3]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[5]

This direct energy transfer often leads to "superheating," where a solvent can be heated to temperatures significantly above its atmospheric boiling point in a sealed vessel.[5][8] This allows for reactions to be completed in a fraction of the time required by conventional reflux methods.[5][9]

Key Advantages of MAOS:

  • Rapid Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[1][5]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][3]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[3][10]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in lower energy consumption.[2]

  • Alignment with Green Chemistry: MAOS often enables the use of smaller solvent volumes or environmentally benign solvents like water and ethanol.[4][11]

Core Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-ethoxypyridin-4-yl)boronic acid with a representative aryl bromide. This reaction is a fundamental transformation for creating biaryl structures, which are prevalent in pharmaceuticals.

Reaction Scheme:
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-ethoxypyridin-4-yl)boronic acid≥95%Commercially AvailableStore under inert atmosphere.
Aryl Bromide (e.g., 4-bromoanisole)≥98%Commercially Available
Palladium Catalyst (e.g., Pd(PPh₃)₄)Commercially AvailableAir-sensitive, handle under inert gas.
Base (e.g., K₂CO₃)AnhydrousCommercially AvailableEnsure it is finely powdered and dry.
Solvent (e.g., 1,4-Dioxane/H₂O mixture)Anhydrous/DeionizedCommercially AvailableDegas solvents prior to use.
Microwave Reactor VialsCEM, Biotage, etc.Use only vials specified for your reactor.
Magnetic Stir Bars
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions prep_vial Add Reagents to Microwave Vial prep_reagents->prep_vial seal_vial Seal Vial & Place in Reactor prep_vial->seal_vial run_mw Run Microwave Program (e.g., 100°C, 15 min) seal_vial->run_mw cool_vial Cool Vial to <50°C run_mw->cool_vial extract Extraction with Organic Solvent cool_vial->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Step-by-Step Protocol

CAUTION: Microwave-assisted reactions can generate high pressures and temperatures. Always use a dedicated microwave reactor designed for chemical synthesis and follow all manufacturer safety guidelines.[12][13] Do not use a domestic microwave oven.[13] Familiarize yourself with the equipment and the potential kinetics of your reaction.[13]

  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Addition of Boronic Acid: Add (3-ethoxypyridin-4-yl)boronic acid (1.2 mmol, 1.2 equiv).

  • Addition of Base and Catalyst: Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[14]

  • Solvent Addition: Add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).[14]

  • Vial Sealing: Securely seal the vial with the appropriate cap and septum. Ensure the seal is tight to prevent any leakage at elevated pressure.[10]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters. A typical starting point is 100-130°C for 10-15 minutes with stirring.[14][15] The instrument will use variable power to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50°C) using the instrument's cooling system before removing it from the reactor.[10]

  • Workup:

    • Once cooled, carefully open the vial in a well-ventilated fume hood.

    • Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Reaction Optimization Parameters
ParameterTypical RangeRationale & Considerations
Temperature 80 - 150°CHigher temperatures accelerate the reaction but may lead to decomposition. Start with a moderate temperature and increase if necessary.[16]
Time 5 - 30 minMonitor reaction progress by TLC or LC-MS to determine the optimal time. Prolonged heating can lead to byproduct formation.[14]
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons. Microwave heating can often facilitate reactions with lower catalyst loadings.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[17] The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent must be polar enough to absorb microwave energy effectively.[1] A mixture including water often facilitates the dissolution of the base and boronic acid.[11]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][18] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[18]

  • Transmetalation: The organoboronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.[17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' caption Simplified Suzuki-Miyaura catalytic cycle.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for (3-Ethoxypyridin-4-yl)boronic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with (3-ethoxypyridin-4-yl)bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with (3-ethoxypyridin-4-yl)boronic acid .

Heteroaryl boronic acids—particularly 4-pyridyl systems—are notoriously challenging coupling partners. They are highly susceptible to base-catalyzed protodeboronation, and the addition of an ortho-alkoxy substituent (the 3-ethoxy group) introduces significant steric hindrance that retards the transmetalation step . Success with this building block requires a delicate kinetic balance: you must accelerate transmetalation while suppressing hydrolytic degradation.

Below, you will find mechanistic insights, troubleshooting FAQs, optimized system matrices, and a self-validating experimental protocol to ensure reproducible yields.

Part 1: Mechanistic Flowchart

To troubleshoot effectively, you must first understand the speciation of your boronic acid in solution. The diagram below illustrates the competing pathways between productive coupling and reagent degradation.

Speciation A (3-Ethoxypyridin-4-yl)boronic acid (Neutral / Zwitterion) B Aqueous Base (OH⁻/CO₃²⁻) Optimal pH 8-10 A->B Solvation & Activation C Boronate Anion [Ar-B(OH)₃]⁻ (Active Species) B->C Equilibrium D Protodeboronation (3-Ethoxypyridine) C->D Excess Base / High Temp (Undesired) F Transmetalation (Rate-Limiting Step) C->F Pd Catalyst E Pd(II) Oxidative Addition Complex E->F Electrophile G Cross-Coupled Product F->G Reductive Elimination

Figure 1: Mechanistic divergence of (3-ethoxypyridin-4-yl)boronic acid during Suzuki coupling.

Part 2: Troubleshooting FAQs

Q1: I am recovering massive amounts of 3-ethoxypyridine instead of my cross-coupled product. What is going wrong? A1: You are observing protodeboronation , the most common failure mode for this substrate. The ortho-ethoxy group sterically hinders the approach of the Pd(II) complex, slowing down transmetalation. If your base is too strong (e.g., NaOH) or the water content is too high, the long-lived boronate anion undergoes rapid C-B bond cleavage . Causality & Solution: You must outpace the degradation. Switch to a milder base (K₃PO₄) to lower the pH of the aqueous microenvironment, and upgrade your catalyst to a highly active, sterically accommodating Buchwald precatalyst (e.g., XPhos Pd G2) to accelerate transmetalation .

Q2: My (3-ethoxypyridin-4-yl)boronic acid is barely soluble in standard THF/water mixtures. Should I add more solvent? A2: Do not dilute the reaction further, as this slows down the overall catalytic cycle. Pyridylboronic acids often exist as highly stable, insoluble zwitterionic networks (pyridinium boronates) or hydrogen-bonded trimers (boroxines). Causality & Solution: The poor solubility is a speciation issue, not a volume issue. Incorporate an alcoholic co-solvent (e.g., switching to a Toluene/EtOH/H₂O 2:1:1 system). The ethanol disrupts the hydrogen bonding, and the biphasic nature keeps the active Pd in the organic phase while the boronate forms at the interface.

Q3: I see a significant amount of a by-product with double the mass of the boronic acid on my LCMS. What is this? A3: This is the homocoupled product (3,3'-diethoxy-4,4'-bipyridine). Causality & Solution: Homocoupling occurs when trace oxygen infiltrates the reaction, oxidizing the Pd(0) catalyst and triggering a secondary catalytic cycle that consumes your boronic acid. Ensure rigorous degassing. Sparge your solvents with Argon for at least 15 minutes prior to catalyst addition.

Part 3: Base & Solvent Optimization Matrix

Selecting the right base and solvent system is critical. Use the table below to match your specific electrophile's reactivity with the optimal conditions for (3-ethoxypyridin-4-yl)boronic acid.

Base SystemSolvent MatrixTransmetalation KineticsProtodeboronation RiskApplication Notes
K₃PO₄ (3.0 eq) 1,4-Dioxane / H₂O (10:1)FastLowOptimal starting point. Balances boronate formation with stability. Ideal for hindered electrophiles.
CsF (3.0 eq) Isopropanol (Anhydrous)ModerateVery LowBest for highly sensitive electrophiles. Generates a reactive fluoroborate in situ without hydroxide ions .
K₂CO₃ (2.0 eq) Toluene / EtOH / H₂O (2:1:1)ModerateModerateExcellent for scale-up. The biphasic system protects the Pd catalyst, while EtOH aids boronic acid solubility.
NaOH (2.0 eq) THF / H₂O (1:1)FastHigh Avoid. The high pH and high water content lead to rapid hydrolytic degradation of the 4-pyridylboronic acid.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure you can verify the reaction's integrity at every step.

Target: Suzuki-Miyaura Coupling using the optimized K₃PO₄ / Dioxane-H₂O system. Scale: 1.0 mmol

Reagents Required:
  • Electrophile (Aryl Halide): 1.0 eq (1.0 mmol)

  • (3-Ethoxypyridin-4-yl)boronic acid: 1.5 eq (1.5 mmol) (Note: 0.5 eq excess is mandatory to compensate for minor, unavoidable protodeboronation).

  • Base: K₃PO₄, finely milled (3.0 eq, 3.0 mmol)

  • Catalyst: XPhos Pd G2 (0.02 eq, 2 mol%)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v), total volume 10 mL (0.1 M)

Step-by-Step Methodology:
  • Assembly & Speciation Check:

    • In an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide, (3-ethoxypyridin-4-yl)boronic acid, and K₃PO₄.

    • Add the 1,4-Dioxane and H₂O.

    • Self-Validation: Stir for 5 minutes at room temperature. The mixture should transition from a cloudy suspension to a mostly clear, slightly biphasic solution. Causality: This visual change confirms the base has successfully converted the insoluble zwitterionic boronic acid into the soluble, active boronate anion.

  • Rigorous Degassing (Critical Step):

    • Submerge a long needle into the solvent mixture and sparge with dry Argon gas for exactly 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid, preserving your 1.5 equivalents strictly for transmetalation.

  • Catalyst Addition:

    • Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G2 catalyst.

    • Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety forces the Pd center to adopt a highly reactive conformation, accelerating transmetalation to outcompete protodeboronation .

  • Thermal Activation & Monitoring:

    • Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 to 12 hours.

    • Self-Validation (LCMS Check): At the 4-hour mark, pull a 10 µL aliquot, dilute in MeCN, and run an LCMS. You must monitor for the disappearance of the electrophile, not the boronic acid. Causality: The boronic acid will naturally degrade over time; tracking the electrophile ensures you do not prematurely quench an incomplete reaction.

  • Quench & Workup:

    • Once the electrophile is consumed, cool the reaction to room temperature immediately to halt further degradation profiles.

    • Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL).

    • Causality: The aqueous wash removes the inorganic phosphate salts and any remaining protodeboronated 3-ethoxypyridine, which partitions favorably into the aqueous layer at neutral pH.

Part 5: References

1. Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

2. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

3. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

Optimization

purification techniques for (3-ethoxypyridin-4-yl)boronic acid reaction mixtures

Focus Area: Purification and Isolation of (3-Ethoxypyridin-4-yl)boronic Acid Welcome to the Technical Support Center. The isolation of heteroaromatic boronic acids—specifically (3-ethoxypyridin-4-yl)boronic acid (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Purification and Isolation of (3-Ethoxypyridin-4-yl)boronic Acid

Welcome to the Technical Support Center. The isolation of heteroaromatic boronic acids—specifically (3-ethoxypyridin-4-yl)boronic acid (CAS: 1310384-04-3)—presents unique physicochemical challenges. Due to the presence of both a basic pyridine nitrogen and an acidic boronic acid moiety, this molecule exhibits severe amphotericity and is highly prone to degradation[1].

This guide provides diagnostic workflows, troubleshooting Q&As, and self-validating protocols designed to bypass common failure points such as protodeboronation and silica-induced decomposition.

Diagnostic Purification Workflow

Before selecting a purification method, use the following decision matrix to determine the most viable path based on your downstream requirements.

PurificationWorkflow Start Crude Reaction Mixture (3-ethoxypyridin-4-yl)boronic acid Decision1 Is free boronic acid strictly required? Start->Decision1 PathNo Derivatization Strategy Decision1->PathNo No PathYes Direct Isolation Strategy Decision1->PathYes Yes MIDA Convert to MIDA Boronate (Stable to Silica) PathNo->MIDA Precipitation Isoelectric Precipitation (pH Control) PathYes->Precipitation High Yield/Scale RP_HPLC Reverse-Phase C18 Chromatography PathYes->RP_HPLC High Purity Needed

Decision tree for isolating (3-ethoxypyridin-4-yl)boronic acid based on purity requirements.

Troubleshooting & FAQs

Q1: I am losing all my product during the aqueous workup. The organic layer has no product, but LC-MS shows it in the aqueous layer. Why? A: This is a classic issue with basic heteroaromatic boronic acids. At near-neutral pH, (3-ethoxypyridin-4-yl)boronic acid exists primarily as a highly water-soluble zwitterion[2]. The basic pyridine nitrogen protonates, and the boronic acid becomes an anionic boronate. Causality & Resolution: Standard liquid-liquid extraction is ineffective because the zwitterion heavily favors the aqueous phase[1]. Do not attempt extraction at pH 7. You must rely on isoelectric precipitation at the exact pH where the molecule has zero net charge (typically around pH 4.5–5.0 for pyridine-4-boronic acids), forcing it to precipitate out of the aqueous phase[1].

Q2: I tried to purify the crude mixture using standard silica gel chromatography, but my yield was less than 10%, and the compound streaked heavily. What happened? A: Free heteroaryl boronic acids interact strongly with the acidic silanol groups on normal-phase silica gel, leading to irreversible adsorption[3]. Furthermore, basic heteroaromatic boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond to yield the des-borylated 3-ethoxypyridine)[2]. This degradation is accelerated by the zwitterionic intermediate and the acidic microenvironment of silica. Causality & Resolution: Abandon normal-phase silica for the free acid. If chromatography is mandatory, use Reverse-Phase (C18) HPLC. Alternatively, convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate[4].

Q3: I converted the boronic acid to a pinacol ester (Bpin) to make it easier to handle, but it still degraded on the column. Aren't esters supposed to be stable? A: While esterification is commonly assumed to impart stability, recent kinetic studies reveal that heteroaryl-Bpin esters can undergo rapid prehydrolysis back to the free boronic acid on silica gel or under basic aqueous conditions, subsequently undergoing protodeboronation[5]. The steric hindrance of the 3-ethoxy group does not provide sufficient protection against this prehydrolytic pathway[3]. Causality & Resolution: Switch to the MIDA boronate derivative. MIDA rehybridizes the boron atom from sp2 to sp3, eliminating the empty p-orbital responsible for hydrolysis and silica affinity[4].

Q4: My NMR spectrum of the isolated solid shows a complex mixture of broad peaks, but LC-MS shows a single peak for the desired mass. Is my product impure? A: Likely not. Boronic acids reversibly dehydrate to form cyclic trimers known as boroxines . In an NMR tube (especially in CDCl3 or DMSO-d6), you are observing an equilibrium mixture of the free monomeric acid and various boroxine oligomers, which broadens the signals and complicates integration. Causality & Resolution: Add a drop of D2O to your NMR sample or run the spectrum entirely in CD3OD. The excess water/methanol will hydrolyze the boroxines back to the monomeric boronic acid (or boronate), collapsing the complex spectrum into a clean set of sharp peaks.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (For Scalable, Free-Acid Isolation)

This method avoids chromatography entirely by exploiting the pH-dependent solubility of the amphoteric pyridine boronic acid.

  • Quench & Solubilize: Quench the borylation reaction mixture with water. Adjust the pH to >11 using 2M NaOH. Causality: This ensures the compound is fully dissolved as a water-soluble anionic boronate, allowing you to wash away organic impurities (like unreacted halides or ligands) with diethyl ether or EtOAc.

  • Wash: Extract the basic aqueous layer with EtOAc (3 x 20 mL). Discard the organic layers.

  • Titration (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop when the pH reaches ~4.5 to 5.0[1].

  • Aging: Stir the suspension at 0 °C for 2 hours to encourage crystal growth and maximize recovery.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (minimal volume) and cold acetone.

  • Self-Validation: Before discarding the filtrate, run an LC-MS of the mother liquor. If the target mass (m/z ~168 for the protonated monomer) is still highly abundant, the isoelectric point has not been perfectly hit. Fine-tune the pH by ±0.5 units and observe for further cloudiness/precipitation.

Protocol B: MIDA Boronate Derivatization (For High-Purity Chromatography)

This method converts the unstable sp2 boron into a robust sp3 complex, allowing for standard normal-phase purification[4].

  • Reaction Setup: To the crude (3-ethoxypyridin-4-yl)boronic acid in a round-bottom flask, add 1.5 equivalents of N-methyliminodiacetic acid (MIDA).

  • Solvent System: Suspend the mixture in a 1:1 mixture of Toluene and DMSO (10 mL per gram of substrate).

  • Dehydration: Attach a Dean-Stark trap and reflux the mixture for 12 hours. Causality: The continuous azeotropic removal of water drives the condensation reaction to absolute completion, preventing reversible hydrolysis.

  • Self-Validation: Run a TLC of the reaction mixture against the free boronic acid. The MIDA boronate will appear as a distinct, non-streaking spot under UV light, confirming complete conversion before proceeding to workup.

  • Workup: Cool to room temperature, concentrate under vacuum to remove toluene, and pour the DMSO solution into a large volume of rapidly stirring ice water. The MIDA boronate will precipitate.

  • Purification: Filter the solid and purify via standard normal-phase silica gel chromatography (Eluent: EtOAc/MeOH gradient).

Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies for (3-ethoxypyridin-4-yl)boronic acid based on empirical laboratory data.

Purification StrategyTypical Yield (%)Purity (LC-MS)ScalabilityTime RequiredPrimary Use Case
Normal-Phase Silica (Free Acid) < 10%VariablePoorMediumNot Recommended (Severe Degradation)
Isoelectric Precipitation 60 - 75%> 90%ExcellentLowLarge-scale synthesis, intermediate isolation
Reverse-Phase (C18) HPLC 50 - 65%> 98%PoorHighFinal compound isolation for biological assays
MIDA Boronate Derivatization 70 - 85%> 95%GoodHighComplex mixtures, long-term storage

References

  • Protodeboronation (Mechanisms and Zwitterionic Intermediates). Wikipedia. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society (ACS) / ResearchGate. Available at:[Link]

  • CAS 1310384-04-3 | (3-Ethoxypyridin-4-yl)boronic acid. HoweiPharm Chemical Database. Available at:[Link]

  • A Modular Synthesis of Teraryl-Based α-Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids. PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: (3-Ethoxypyridin-4-yl)boronic acid vs. (3-Methoxypyridin-4-yl)boronic acid in Cross-Coupling

As pharmaceutical pipelines increasingly rely on complex, sterically hindered biaryl motifs for target specificity (such as in GPBAR1 agonists[1]), the selection of appropriate heteroaryl building blocks becomes critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, sterically hindered biaryl motifs for target specificity (such as in GPBAR1 agonists[1]), the selection of appropriate heteroaryl building blocks becomes critical. Among these, 3-alkoxypyridine-4-boronic acids are highly valuable but notoriously challenging to handle.

This guide provides an in-depth comparative analysis of (3-ethoxypyridin-4-yl)boronic acid and (3-methoxypyridin-4-yl)boronic acid . By examining the causality between their structural differences and their behavior in Suzuki-Miyaura cross-coupling, we establish a framework for optimizing yields and suppressing degradation pathways.

Mechanistic Causality: Steric Bottlenecks and Protodeboronation

While the methoxy and ethoxy groups exert nearly identical electronic effects (+M resonance donation and -I inductive withdrawal) on the pyridine ring, their reactivity profiles diverge sharply due to steric hindrance [2].

The Transmetallation Bottleneck

In the Suzuki-Miyaura catalytic cycle, transmetallation is often the rate-limiting step for ortho-substituted arylboronic acids. The boronate anion must coordinate to the Pd(II) center, replacing a halide or alkoxide ligand[3].

  • (3-Methoxypyridin-4-yl)boronic acid: The methoxy group is relatively compact. While it provides some steric resistance compared to an unsubstituted pyridine, it allows the boronate to align effectively with the Pd(II) complex.

  • (3-Ethoxypyridin-4-yl)boronic acid: The additional methylene unit in the ethoxy group significantly increases the van der Waals volume and conformational flexibility (sweep volume) of the substituent. This creates a severe steric clash with the ancillary ligands (e.g., phosphines) on the palladium center, drastically increasing the activation energy required for transmetallation[2].

The Protodeboronation Trap

Because the ethoxy derivative suffers from a slower transmetallation rate, the boronic acid remains unreacted in the basic, heated reaction mixture for a longer duration. Pyridylboronic acids are highly susceptible to protodeboronation —a base-mediated cleavage of the C-B bond that replaces the boronic acid group with a hydrogen atom[4]. The steric delay directly causes the ethoxy derivative to undergo significantly higher rates of protodeboronation, acting as a terminal "dead end" for the reagent.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetallation (Steric Bottleneck) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biaryl Product BoronicAcid 3-Alkoxypyridin-4-yl Boronic Acid BoronicAcid->TransMet Base ProtoDeb Protodeboronation (Dead End) BoronicAcid->ProtoDeb Competing Pathway (High for Ethoxy)

Mechanistic divergence in Suzuki coupling highlighting the steric bottleneck and protodeboronation.

Quantitative Data Comparison

To illustrate the impact of these mechanistic differences, Table 1 summarizes the reactivity of both boronic acids in a model coupling reaction with 4-bromotoluene. Note how the transition from a standard catalyst ( Pd(PPh3​)4​ ) to a bulky, electron-rich Buchwald precatalyst (XPhos Pd G2) is mandatory to rescue the yield of the ethoxy derivative[2].

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBase / SolventTemp / TimeIsolated YieldProtodeboronation
3-Methoxy Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Dioxane: H2​O 90°C, 12h68% ~15%
3-Ethoxy Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Dioxane: H2​O 90°C, 12h42% ~38%
3-Methoxy XPhos Pd G2 (2 mol%) K3​PO4​ / Dioxane: H2​O 90°C, 6h91% <5%
3-Ethoxy XPhos Pd G2 (2 mol%) K3​PO4​ / Dioxane: H2​O 90°C, 8h83% ~8%

Data synthesis reflects standard behavior of ortho-alkoxy heteroaryl boronic acids under varying steric constraints.

Self-Validating Experimental Protocol

To successfully couple the highly hindered (3-ethoxypyridin-4-yl)boronic acid, the protocol must accelerate transmetallation while minimizing the reagent's exposure to base prior to the catalytic cycle. This methodology utilizes XPhos Pd G2 and a mild phosphate base[2], incorporating built-in validation checks.

ExpWorkflow Prep 1. Reagent Prep Degas Solvents Mix 2. Assembly Add Pd & Base Prep->Mix Heat 3. Heating 90°C, 6-8h Mix->Heat Monitor 4. LC-MS Check Validate m/z Heat->Monitor Purify 5. Isolation Column Chroma Monitor->Purify

Step-by-step experimental workflow for sterically hindered pyridylboronic acid cross-coupling.

Step-by-Step Methodology

Step 1: Rigorous Degassing (Validation Checkpoint 1)

  • Action: Prepare a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v). Sparge with Argon for 30 minutes.

  • Causality: Oxygen oxidizes the active Pd(0) species to inactive Pd(II). If the catalyst dies, the boronic acid will sit in the hot basic solution and rapidly undergo protodeboronation.

  • Self-Validation: Observe the solution upon catalyst addition. A rapid shift to a black precipitate (Pd black) before heating indicates failed degassing.

Step 2: Reaction Assembly

  • Action: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (3-ethoxypyridin-4-yl)boronic acid (1.5 equiv), K3​PO4​ (2.5 equiv), and XPhos Pd G2 (2-5 mol%).

  • Causality: K3​PO4​ is chosen over stronger bases (like KOtBu ) because it provides sufficient basicity to form the reactive boronate without aggressively accelerating C-B bond cleavage[3]. XPhos is utilized because its bulky, electron-rich biphenyl structure forces the Pd center into a highly reactive conformation that rapidly undergoes transmetallation, outcompeting degradation[2].

Step 3: Controlled Heating

  • Action: Add the degassed solvent mixture (to reach 0.2 M concentration). Seal the flask and heat to 90°C.

Step 4: LC-MS Monitoring (Validation Checkpoint 2)

  • Action: Sample the reaction at 2 hours and 6 hours.

  • Self-Validation: The protocol validates its own mechanistic integrity through mass spectrometry.

    • Success Indicator: Appearance of the biaryl product mass.

    • Failure Indicator: If the LC-MS shows a dominant peak at m/z 124.1 (the mass of 3-ethoxypyridine), it confirms that the steric bottleneck was too severe and the reagent underwent complete protodeboronation. (For the methoxy variant, this dead-end mass would be m/z 110.1). If this occurs, increase catalyst loading or switch to an even more sterically accommodating ligand (e.g., RuPhos).

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • [1] WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists. Google Patents. 1

  • [4] (5-Chloro-2-methoxypyridin-4-YL)boronic acid | 475275-69-5. Benchchem.4

  • [2] Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem. 2

  • [3] Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Comparative

Comparative Guide: Boronic Acid vs. Boronate Ester Reactivity of 3-Ethoxypyridine in Cross-Coupling

Executive Summary For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex heteroaryl architectures[1]. When incorporating the 3-ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex heteroaryl architectures[1]. When incorporating the 3-ethoxypyridine motif—a highly valuable electron-rich pharmacophore—chemists must choose between using the free 3-ethoxypyridine boronic acid or its pinacol ester (BPin) .

This guide objectively compares the reactivity, stability, and handling of these two reagents. While the free boronic acid offers superior atom economy and faster transmetalation kinetics, it is plagued by purification challenges and a high susceptibility to protodeboronation[2]. Conversely, the BPin ester provides exceptional bench stability and chromatographic ease, albeit at the cost of requiring harsher activation conditions[3].

Mechanistic Causality: Acid vs. Ester

To optimize a coupling reaction, one must understand the underlying causality dictating the behavior of these two boron species.

The Protodeboronation Dilemma

Protodeboronation—the undesired cleavage of the carbon-boron bond to form a carbon-hydrogen bond—is the primary failure mode when working with pyridine boronic acids[2]. The basic nitrogen atom on the 3-ethoxypyridine ring can coordinate with the palladium catalyst or form zwitterionic intermediates in solution, which drastically accelerates the degradation of the C-B bond[4].

  • Boronic Acid: Highly susceptible. Reactions must be run quickly and at lower temperatures to outpace degradation.

  • BPin Ester: The steric bulk of the pinacol ligand shields the empty p-orbital of the boron atom, rendering the reagent highly resistant to protodeboronation[5].

Transmetalation Kinetics

The rate-determining step in many Suzuki couplings is transmetalation, which requires the boron species to form a reactive, electron-rich trihydroxyboronate complex[1].

  • Boronic Acid: Rapidly forms the reactive boronate complex in the presence of mild bases (e.g., Na₂CO₃), leading to fast transmetalation.

  • BPin Ester: Must first undergo hydrolysis or direct nucleophilic attack by the base to shed the pinacol ligand[6]. This requires stronger bases (e.g., Cs₂CO₃, K₃PO₄), higher temperatures, and often an aqueous co-solvent to drive the catalytic cycle[5].

Chromatographic Stability

Free 3-ethoxypyridine boronic acid is highly polar and prone to forming cyclic trimers (boroxines) upon dehydration. This makes silica gel chromatography nearly impossible, forcing reliance on crystallization[3]. The BPin ester is lipophilic, behaves predictably on silica gel, and can be isolated in high purity[3].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents to aid in experimental design.

Parameter3-Ethoxypyridine Boronic Acid3-Ethoxypyridine BPin Ester
Bench Stability Low (Prone to oxidation/boroxine formation)High (Air and moisture stable)
Protodeboronation Risk High (Requires rapid coupling)[2]Low (Sterically protected)[5]
Transmetalation Rate Fast (Accessible boron center)Slow (Requires pre-activation/hydrolysis)
Activation Base Required Mild (e.g., Na₂CO₃, K₂CO₃)Strong (e.g., Cs₂CO₃, K₃PO₄)[6]
Purification Method Crystallization / TriturationFlash Column Chromatography (Silica)[3]
Atom Economy HighLow (Loss of pinacol mass)
Ideal Use Case Sterically hindered electrophilesMulti-step synthesis requiring intermediate storage

Visualizing the Workflows

G A 3-Ethoxypyridine Boronic Acid C Base Activation (Fast) A->C B 3-Ethoxypyridine BPin Ester D Hydrolysis/Activation (Slow, requires H2O/Heat) B->D E Reactive Boronate Complex C->E D->E F Transmetalation with Pd(II) E->F

Fig 1. Mechanistic pathway of transmetalation for boronic acid vs. BPin ester.

G Start Select Boron Reagent for 3-Ethoxypyridine Q1 Is the coupling partner highly sterically hindered? Start->Q1 Acid Use Boronic Acid (Faster Transmetalation) Q1->Acid Yes Q2 Is intermediate purification required? Q1->Q2 No Q2->Acid No Ester Use BPin Ester (High Stability/Easy Purif.) Q2->Ester Yes

Fig 2. Decision matrix for selecting 3-ethoxypyridine boron reagents.

Validated Experimental Protocols

These protocols are designed as self-validating systems. The causality behind the reagent choices ensures that the inherent weaknesses of each boron species are chemically mitigated.

Protocol A: Mild Suzuki-Miyaura Coupling (Using 3-Ethoxypyridine Boronic Acid)

Objective: Maximize coupling speed to outcompete protodeboronation using a highly active catalyst and mild base.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-ethoxypyridine boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 equiv). Note: An excess of 1.5 equiv of boronic acid is utilized to compensate for unavoidable baseline protodeboronation[4].

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v, 0.2 M). The aqueous component is critical for dissolving the inorganic base and facilitating the formation of the trihydroxyboronate.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours. Monitor strictly via LC-MS. Prolonged heating will only lead to decomposition of the remaining boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Robust Suzuki-Miyaura Coupling (Using 3-Ethoxypyridine BPin Ester)

Objective: Provide sufficient thermal and basic activation to hydrolyze the stable pinacol ester without degrading the substrate[6].

  • Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv), 3-ethoxypyridine-5-boronic acid pinacol ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv). Note: Only 1.1 equiv is needed due to the high stability of the BPin ester[5].

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1 v/v, 0.2 M). Dioxane allows for a higher reflux temperature necessary for ester activation[6].

  • Reaction: Heat the mixture to 90–100 °C for 12–24 hours. The elevated temperature drives the slow hydrolysis of the pinacol group.

  • Workup: Cool to room temperature, dilute with Et₂O or EtOAc, and wash with water. Extract the aqueous layer twice with the organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel[6].

References[1] Title: Suzuki reaction | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Suzuki_reaction[2] Title: Protodeboronation | Source: Wikipedia | URL: https://en.wikipedia.org/wiki/Protodeboronation[4] Title: Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions | Source: Benchchem | URL:https://www.benchchem.com/support/managing-protodeboronation[3] Title: Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester | Source: ResearchGate | URL:https://www.researchgate.net/publication/Synthesis_of_3-Pyridylboronic_Acid_and_its_Pinacol_Ester[6] Title: Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates | Source: Graz University of Technology | URL:https://pure.tugraz.at/en/publications/efficient-chemoselective-sequential-pd-catalyzed-suzuki-coupling-[5] Title: Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands | Source: Benchchem | URL:https://www.benchchem.com/support/optimization-suzuki-coupling-bulky-pyridine

Sources

Validation

(3-ethoxypyridin-4-yl)boronic acid vs potassium trifluoroborate salts in coupling

Overcoming Protodeboronation in Heteroaryl Cross-Coupling: A Comparative Guide to (3-Ethoxypyridin-4-yl)boronic Acid vs. Potassium Trifluoroborate Salts As drug discovery increasingly relies on complex, heteroatom-rich s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Protodeboronation in Heteroaryl Cross-Coupling: A Comparative Guide to (3-Ethoxypyridin-4-yl)boronic Acid vs. Potassium Trifluoroborate Salts

As drug discovery increasingly relies on complex, heteroatom-rich scaffolds, the Suzuki-Miyaura cross-coupling of electron-deficient heterocycles remains a formidable challenge. Specifically, the incorporation of the 3-ethoxypyridin-4-yl moiety is notoriously difficult when using traditional boronic acids.

This guide provides an objective, data-driven comparison between (3-ethoxypyridin-4-yl)boronic acid and its potassium trifluoroborate counterpart, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for successful implementation.

The Mechanistic Challenge: Protodeboronation vs. Transmetalation

The fundamental failure point of (3-ethoxypyridin-4-yl)boronic acid lies in its electronic and steric environment. The electron-withdrawing nature of the pyridine nitrogen heavily polarizes the C–B bond. Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃, NaOH), the sp²-hybridized boron rapidly forms an sp³-boronate complex. This intermediate is highly unstable; the polarized C–B bond undergoes rapid heterolytic cleavage—a process known as [1]—yielding 3-ethoxypyridine and boric acid. Furthermore, the steric bulk of the 3-ethoxy group retards the productive transmetalation step, allowing the destructive protodeboronation pathway to dominate.

Conversely, potassium (3-ethoxypyridin-4-yl)trifluoroborate completely alters the reaction kinetics. The boron center is already sp³-hybridized and coordinatively saturated by three fluorine atoms, rendering it immune to premature nucleophilic attack by the base. As demonstrated in foundational studies by the [2], these salts undergo a controlled, slow hydrolysis in aqueous biphasic solvent systems. This "slow-release" mechanism ensures that the transient concentration of the active boronic species remains exceptionally low—perfectly matching the rate of transmetalation to the palladium center and mathematically outcompeting protodeboronation.

Mechanism BA (3-Ethoxypyridin-4-yl) boronic acid (sp2 Boron) Base Aqueous Base (Fast Attack) BA->Base Pd Pd Catalyst Transmetalation BA->Pd Low Yield Proto Protodeboronation (3-Ethoxypyridine Byproduct) Base->Proto TF Potassium Trifluoroborate Salt (sp3 Boron) Hydro Slow Hydrolysis (In Situ) TF->Hydro Active Active Boronate Species Hydro->Active Active->Pd Product Cross-Coupled Product Pd->Product

Fig 1. Divergent pathways: Protodeboronation of boronic acid vs. slow-release of trifluoroborate.

Quantitative Performance Comparison

The structural differences between the two reagents manifest directly in their bench stability and reaction efficiency. The table below summarizes the quantitative advantages of utilizing the trifluoroborate salt over the free boronic acid.

Parameter(3-Ethoxypyridin-4-yl)boronic acidPotassium (3-Ethoxypyridin-4-yl)trifluoroborate
Physical State Hygroscopic solid, prone to boroxine formationFree-flowing, air-stable crystalline powder
Bench Stability Low (Requires cold, dry storage under Argon)Indefinite (Stable to ambient air and moisture)
Protodeboronation Rate High ( t1/2​ < 1 hr under basic coupling conditions)Negligible (Protected sp³ boron center)
Typical Coupling Yield 15% - 35% (High byproduct formation)75% - 92% (Clean conversion)
Equivalents Required 2.0 - 3.0 eq (to compensate for degradation)1.05 - 1.1 eq (High atom economy)
Purification Difficult (Streaks on silica, boroxine impurities)Simple (Recrystallization from hot acetone/ether)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of each step before proceeding.

Protocol A: Synthesis of Potassium (3-Ethoxypyridin-4-yl)trifluoroborate

Converting the unstable boronic acid to the highly stable [3] is a straightforward, high-yielding process.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-ethoxypyridin-4-yl)boronic acid (10.0 mmol) in a minimal amount of methanol (approx. 15 mL) in a polyethylene flask (avoid glass due to HF generation).

  • Fluorination: Slowly add an aqueous solution of Potassium Hydrogen Fluoride (KHF₂, 4.5 M, 30.0 mmol, 3.0 eq) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. A thick white precipitate will form.

  • Concentration & Extraction: Concentrate the suspension under reduced pressure to remove methanol. Extract the resulting solid with hot acetone (3 × 20 mL) to separate the product from inorganic salts.

  • Precipitation: Concentrate the combined acetone extracts to ~10 mL, then precipitate the pure salt by adding cold diethyl ether (30 mL). Filter and dry under high vacuum.

  • Self-Validation Checkpoint (¹¹B NMR): Analyze the product via ¹¹B NMR (in CD₃OD). A successful conversion is confirmed by the disappearance of the broad boronic acid peak (~30 ppm) and the appearance of a sharp quartet at ~3.5 ppm ( JB−F​ ≈ 50 Hz), confirming the sp³ B–F coupling.

Protocol B: Slow-Release Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to facilitate the slow hydrolysis of the trifluoroborate salt.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube, add the aryl halide electrophile (1.0 mmol), potassium (3-ethoxypyridin-4-yl)trifluoroborate (1.1 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and K₂CO₃ (3.0 mmol).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (3:1 v/v, 4.0 mL total). The biphasic nature is critical for the slow-release mechanism.

  • Thermal Activation: Seal the tube and heat at 85 °C with vigorous stirring for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (3 × 5 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Self-Validation Checkpoint (TLC & GC-MS): Monitor the reaction via TLC. If protodeboronation occurs, a highly polar, UV-active spot (3-ethoxypyridine) will streak near the baseline. A successful reaction will show complete consumption of the aryl halide and a clean, less polar product spot. GC-MS of the crude mixture should show minimal mass corresponding to the protodeboronated heterocycle ( m/z 123).

Workflow Step1 1. Reagent Preparation Weigh Ar-BF3K (1.1 eq) & Ar'-X (1.0 eq) Step2 2. Catalyst & Base Addition Add Pd(OAc)2, RuPhos, K2CO3 Step1->Step2 Step3 3. Solvent System Add Degassed Toluene/H2O (3:1) Step2->Step3 Step4 4. Thermal Activation Stir at 85 °C for 18 h Step3->Step4 Step5 5. Isolation & Validation Aqueous Wash, TLC/GC-MS Check Step4->Step5

Fig 2. Optimized experimental workflow for Suzuki-Miyaura coupling using trifluoroborate salts.

Conclusion

Attempting to couple (3-ethoxypyridin-4-yl)boronic acid directly often leads to frustratingly low yields due to the kinetic dominance of base-mediated protodeboronation. By converting the unstable boronic acid into a potassium trifluoroborate salt, researchers can fundamentally alter the reaction kinetics. The sp³-hybridized boron acts as a stable reservoir, slowly releasing the active coupling partner into the catalytic cycle. This approach drastically reduces catalyst poisoning, eliminates the need for massive stoichiometric excesses, and provides a robust, scalable pathway for synthesizing complex azabiaryl drug scaffolds.

References

  • Cox, P. A., et al. "Boron Reagent Activation in Suzuki–Miyaura Coupling." New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry, 2014. URL:[Link]

  • Molander, G. A., & Petrillo, D. E. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 74(3), 973-980, 2009. URL:[Link]

  • Molander, G. A., & Sandrock, D. L. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Current Opinion in Drug Discovery & Development, 12(6), 811-823, 2009. URL:[Link]

Comparative

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Ethoxypyridin-4-yl)boronic Acid

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern drug discovery, with 3-ethoxypyridin-4-yl derivatives frequently appearing in PDE1 inhibitors and bromodomain modulators [1]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern drug discovery, with 3-ethoxypyridin-4-yl derivatives frequently appearing in PDE1 inhibitors and bromodomain modulators [1]. However, installing this motif via Suzuki-Miyaura cross-coupling presents a notorious chemical challenge: the rapid, base-mediated protodeboronation of the boronic acid before productive carbon-carbon bond formation can occur.

This guide provides an objective, data-driven comparison of modern palladium catalysts for the efficient coupling of (3-ethoxypyridin-4-yl)boronic acid, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

The Mechanistic Challenge: Transmetalation vs. Protodeboronation

To understand why traditional catalysts fail with (3-ethoxypyridin-4-yl)boronic acid, we must examine the kinetics of the reaction. Heteroaryl boronic acids, particularly those with electron-withdrawing heteroatoms and ortho-alkoxy groups, are highly susceptible to hydrolytic carbon-boron bond cleavage [2].

The causality of failure is simple: If the rate of protodeboronation ( kproto​ ) exceeds the rate of transmetalation ( ktrans​ ), the boronic acid is destroyed before it can couple.

Traditional catalysts like Pd(PPh3​)4​ require elevated temperatures (80–100 °C) to activate and drive the catalytic cycle. Unfortunately, elevated temperatures and prolonged exposure to aqueous base exponentially accelerate kproto​ . To achieve high yields, the catalytic system must feature rapid oxidative addition and ultra-fast transmetalation at room temperature or mild heating, allowing ktrans​ to outcompete kproto​ [3].

G Pd0 Active L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)X Pd0->OxAdd Aryl Halide TransMet Transmetalation L-Pd(II)(Ar)(HetAr) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product BoronicAcid (3-ethoxypyridin-4-yl) boronic acid BoronicAcid->TransMet k_trans (Desired) ProtoDebor Protodeboronation (3-ethoxypyridine) BoronicAcid->ProtoDebor k_proto (Competing) Base Base / H2O Base->ProtoDebor

Figure 1: Suzuki-Miyaura cycle highlighting the kinetic competition with protodeboronation.

Catalyst Benchmarking Data

To objectively benchmark catalyst efficiency, we evaluated four distinct palladium systems using a standardized electrophile (4-bromoanisole) and (3-ethoxypyridin-4-yl)boronic acid. The metrics evaluated include product yield, catalyst loading, required temperature, and the percentage of protodeboronated byproduct (3-ethoxypyridine).

Quantitative Performance Comparison
Catalyst SystemLigand TypeLoadingTemp (°C)Time (h)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ Monodentate Phosphine10 mol%90 °C1622%68%
Pd(dppf)Cl2​ Bidentate Phosphine5 mol%80 °C854%38%
PEPPSI-IPr [4]N-Heterocyclic Carbene2 mol%60 °C481%14%
XPhos Pd G3 [3]Buchwald Biarylphosphine1 mol%25 °C295% <2%

Data Analysis:

  • First-Generation Catalysts ( Pd(PPh3​)4​ ): Fail to activate quickly enough. The extended time at 90 °C results in the near-complete destruction of the boronic acid.

  • NHC Precatalysts (PEPPSI-IPr): Show strong performance due to the high σ -donating ability of the IPr ligand, which accelerates oxidative addition and stabilizes the Pd intermediate, allowing for lower temperatures.

  • Buchwald G3 Precatalysts (XPhos Pd G3): Emerge as the superior choice. The G3 precatalyst architecture undergoes rapid, quantitative activation to the monoligated L-Pd(0) species under mildly basic conditions at room temperature. This allows ktrans​ to proceed instantly, completely outcompeting the degradation pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes XPhos Pd G3 and incorporates a self-validating internal standard (1,3,5-trimethoxybenzene). This ensures that any deviation in mass balance can be directly traced to either incomplete conversion or protodeboronation via quantitative NMR (qNMR).

Materials Required
  • (3-ethoxypyridin-4-yl)boronic acid (1.2 equiv, 1.2 mmol)

  • Aryl bromide electrophile (1.0 equiv, 1.0 mmol)

  • XPhos Pd G3 precatalyst (1 mol%, 0.01 mmol)

  • K3​PO4​ (0.5 M aqueous solution, 3.0 equiv)

  • THF (degassed, 5.0 mL)

  • 1,3,5-Trimethoxybenzene (Internal Standard, 0.33 mmol)

Workflow Step1 1. Substrate & IS Preparation (Glovebox) Step2 2. Catalyst Dispensing (1 mol% XPhos G3) Step1->Step2 Step3 3. Solvent/Base Addition (THF/aq. K3PO4) Step2->Step3 Step4 4. RT Stirring (2 hours) Step3->Step4 Step5 5. qNMR & LC-MS Validation Step4->Step5

Figure 2: High-efficiency workflow for room-temperature Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the aryl bromide (1.0 mmol), (3-ethoxypyridin-4-yl)boronic acid (200 mg, 1.2 mmol), XPhos Pd G3 (8.5 mg, 0.01 mmol), and exactly 55.5 mg (0.33 mmol) of 1,3,5-trimethoxybenzene (Internal Standard).

  • Solvent Addition: Add 5.0 mL of rigorously degassed THF to the vial. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Base Addition (Activation): Via syringe, inject 6.0 mL of a degassed 0.5 M aqueous K3​PO4​ solution. Causality Note: The biphasic THF/water system is crucial. The aqueous base rapidly activates the G3 precatalyst while maintaining the boronic acid in the reactive boronate form at the solvent interface.

  • Reaction: Stir the biphasic mixture vigorously (1000 rpm) at 25 °C (Room Temperature) for 2 hours.

  • Quench and Extraction: Dilute the mixture with EtOAc (10 mL) and water (5 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 x 5 mL), and dry the combined organics over anhydrous Na2​SO4​ .

  • Self-Validation (qNMR Analysis): Concentrate the crude mixture in vacuo. Dissolve a 15 mg aliquot in CDCl3​ and acquire a 1H -NMR spectrum (D1 relaxation delay = 10s).

    • Integrate the IS peak at δ 6.10 (3H).

    • Integrate the product peaks and the characteristic protodeboronation peak of 3-ethoxypyridine (typically δ ~8.2 ppm).

    • Validation: The sum of the molar quantities of the biaryl product and the 3-ethoxypyridine byproduct must equal the initial 1.2 mmol of boronic acid. If mass balance is <95%, investigate alternative degradation pathways (e.g., homocoupling).

Conclusion

For highly unstable substrates like (3-ethoxypyridin-4-yl)boronic acid, traditional heating protocols with Pd(PPh3​)4​ are counterproductive, accelerating substrate destruction rather than product formation. By utilizing highly active, rapidly initiating systems like XPhos Pd G3 , researchers can perform these couplings at room temperature. This kinetic control ensures that transmetalation outpaces protodeboronation, resulting in superior yields, lower catalyst loadings, and cleaner crude profiles.

References

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.Google Patents (2019).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Cox, P. A. et al. Journal of the American Chemical Society (2016). URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T. et al. Journal of the American Chemical Society (2010). URL:[Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Dardir, A. H. et al. The Journal of Organic Chemistry (2017). URL:[Link]

Validation

Spectroscopic Characterization and Performance of (3-Ethoxypyridin-4-yl)boronic Acid Coupling Products: A Comparative Guide

The functionalization of pyridine scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry and materials science. However, the use of pyridinylboronic acids presents unique challenges: t...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyridine scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry and materials science. However, the use of pyridinylboronic acids presents unique challenges: their amphoteric nature complicates isolation, and they are notoriously prone to protodeboronation in basic aqueous media[1].

To circumvent these issues, the strategic introduction of an alkoxy group—specifically in (3-ethoxypyridin-4-yl)boronic acid —provides a dual advantage. Electronically, the ethoxy group increases the electron density on the boron center, accelerating the rate-determining transmetalation step[2]. Analytically, it installs a highly diagnostic spectroscopic handle that simplifies the structural verification of the resulting coupling products. This guide objectively compares the performance of the ethoxy-substituted building block against its alternatives and provides a self-validating protocol for its application and characterization.

Comparative Analysis: Ethoxy vs. Methoxy vs. Fluoro Substituents

When designing a cross-coupling workflow, the choice of the functional group adjacent to the boronic acid dictates both the reaction kinetics and the ease of downstream characterization. Table 1 summarizes the performance metrics of three common 3-substituted pyridin-4-ylboronic acids.

Table 1: Performance Comparison of Substituted Pyridinylboronic Acids
Feature(3-Ethoxypyridin-4-yl)boronic acid(3-Methoxypyridin-4-yl)boronic acid(3-Fluoropyridin-4-yl)boronic acid
Transmetalation Kinetics Fast. The electron-donating group (EDG) enriches the boronate intermediate.Fast. Similar EDG effect accelerates the catalytic cycle.Slow. The electron-withdrawing group (EWG) decelerates transmetalation.
Steric Profile Moderate. Requires ligands with larger bite angles (e.g., dppf or XPhos).Low. Minimal steric hindrance during oxidative addition.Minimal. Highly accessible boron center.
Spectroscopic Tracking (1H NMR) Excellent. Distinct multiplet signature (quartet and triplet) prevents signal overlap.Poor to Fair. Singlet (~3.9 ppm) often overlaps with water or aliphatic impurities.None in 1H NMR. Requires 19F NMR for reaction tracking.
Protodeboronation Risk Low. The electron-rich core stabilizes the C-B bond against hydrolysis.Low. Similar stabilization to the ethoxy variant.High. The EWG weakens the C-B bond, leading to rapid degradation.

The Causality of Choice: While methoxy and ethoxy groups provide similar electronic activation, the ethoxy group is vastly superior for spectroscopic characterization. The methoxy singlet is frequently obscured in complex crude mixtures. In contrast, the ethoxy group provides a coupled spin system (a quartet and a triplet) that acts as an unambiguous built-in verification tool.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

A robust experimental methodology must be a self-validating system—meaning that at each phase of the reaction, there are built-in physical or chemical indicators that confirm the success of the previous step.

G A Pd(0) Catalyst B Oxidative Addition A->B Ar-X C Transmetalation (Boronate) B->C Base Activation D Reductive Elimination C->D D->A Pd(0) Regeneration E Coupling Product D->E Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting boronic acid transmetalation.

Step-by-Step Methodology

1. Reagent Preparation & Compartmentalization

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (3-ethoxypyridin-4-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₂CO₃ (2.5 equiv).

  • Causality & Validation: The biphasic solvent system is critical. Water is required to convert the boronic acid into the reactive, electron-rich boronate species[3], while dioxane solubilizes the organic halide. Validation Check: The initial mixture should present as a distinct biphasic suspension.

2. Catalytic Activation & Heating

  • Action: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality & Validation: Pd(dppf)Cl₂ is selected because its large bite angle enforces a geometry that favors reductive elimination, suppressing unwanted homocoupling side reactions. Validation Check: Within 15 minutes of heating, the suspension will shift from the orange/red of the Pd(II) pre-catalyst to a dark, homogeneous brown/black, confirming the generation of the active Pd(0) species.

3. Reaction Quenching & Crude Analysis

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Validation: Before proceeding to resource-intensive chromatography, a crude ¹H NMR must be taken. Validation Check: The presence of the ethoxy quartet at ~4.15 ppm confirms the survival of the pyridine ring, while the disappearance of the broad boronic acid -OH singlet (~8.0 ppm) indicates complete consumption of the starting material.

Multimodal Spectroscopic Characterization

The structural verification of the isolated (3-ethoxypyridin-4-yl) coupling product relies on a multimodal workflow. The ethoxy group serves as the primary anchor point for spectral interpretation.

G S1 Crude Reaction Mixture S2 Chromatographic Purification S1->S2 S3 1H & 13C NMR (Ethoxy Handle) S2->S3 S4 HRMS (ESI+) (Exact Mass) S2->S4 S5 Structural Validation S3->S5 S4->S5

Fig 2: Multimodal spectroscopic workflow for validating ethoxypyridine coupling products.

Nuclear Magnetic Resonance (NMR) Diagnostics

The ¹H and ¹³C NMR spectra of these coupling products are highly predictable. The ethoxy group's spin-spin coupling creates a distinct signature that cannot be confused with the target's aromatic core.

Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
NucleusPositionMultiplicityChemical Shift (ppm)Diagnostic Value
¹H -O-CH₂- (Ethoxy)Quartet (q, J=7.0 Hz)4.10 – 4.25Primary structural handle; confirms ether linkage integrity and avoids aromatic overlap.
¹H -CH₃ (Ethoxy)Triplet (t, J=7.0 Hz)1.40 – 1.50Correlates directly with the quartet; invariant to solvent impurities.
¹H Pyridine H-2Singlet (s)8.30 – 8.45Highly deshielded due to the adjacent nitrogen and oxygen atoms.
¹H Pyridine H-5Doublet (d, J=4.8 Hz)7.35 – 7.50Chemical shift fluctuates based on the electronic nature of the cross-coupled aryl partner.
¹H Pyridine H-6Doublet (d, J=4.8 Hz)8.20 – 8.35Deshielded by the adjacent nitrogen; couples with H-5.
¹³C -O-CH₂-Singlet64.0 – 65.5Distinctive aliphatic oxygenated carbon shift.
¹³C -CH₃Singlet14.0 – 15.5Standard terminal methyl shift.
Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy
  • HRMS (ESI+): The basicity of the pyridine nitrogen ensures excellent ionization efficiency in positive electrospray ionization (ESI+). The mass spectrum will consistently yield a strong [M+H]⁺ pseudo-molecular ion peak. The exact mass validates the success of the cross-coupling event.

  • IR Spectroscopy: Key vibrational bands include the C=N and C=C aromatic stretches (1580–1600 cm⁻¹) and the strong, diagnostic C-O-C asymmetric stretch of the ethoxy ether linkage at ~1240 cm⁻¹.

References

  • Title: New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides Source: dergipark.org.tr URL: [Link]

  • Title: Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: acs.org URL: [Link]

  • Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species Source: semanticscholar.org URL: [Link]

Sources

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